Cadazolid

Description

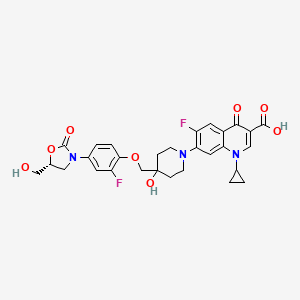

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFCFMXQTBGXQW-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6C[C@@H](OC6=O)CO)F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F2N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145234 | |

| Record name | Cadazolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025097-10-2 | |

| Record name | Cadazolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025097-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadazolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025097102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadazolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cadazolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADAZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OEA2UN10Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Pronged Attack: Unraveling Cadazolid's Mechanism of Action Against Clostridioides difficile

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cadazolid is a novel hybrid antibiotic, integrating structural features of both oxazolidinone and quinolone classes, that exhibits potent activity against the anaerobic, spore-forming bacterium Clostridioides difficile, a leading cause of antibiotic-associated diarrhea.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's efficacy. The primary mode of action is the potent inhibition of bacterial protein synthesis, a characteristic derived from its oxazolidinone moiety.[1][3] Concurrently, this compound exerts a secondary, weaker inhibitory effect on DNA synthesis, attributable to its quinolone component.[1][3] This dual mechanism not only contributes to its bactericidal activity but also results in the significant downstream inhibition of toxin production and sporulation, key virulence factors in C. difficile infections.[4] This document details the experimental evidence for this dual-action mechanism, presents quantitative data on its inhibitory activities, and provides comprehensive protocols for the key assays used in its characterization.

Core Mechanism of Action: A Dual Inhibition Strategy

This compound's unique chemical structure allows it to simultaneously target two critical cellular processes in C. difficile: protein synthesis and DNA synthesis.

Primary Mechanism: Potent Inhibition of Protein Synthesis

The principal antibacterial effect of this compound is the inhibition of protein synthesis.[1][5] This action is characteristic of its oxazolidinone component. Macromolecular labeling studies have demonstrated that this compound is a potent inhibitor of the incorporation of radiolabeled L-leucine into cellular proteins.[6] The half-maximal inhibitory concentrations (IC50) for protein synthesis are in the sub-microgram per milliliter range, indicating high potency.[6] This inhibition is maintained even in strains of C. difficile that are resistant to linezolid, another oxazolidinone antibiotic.[6]

Secondary Mechanism: Weak Inhibition of DNA Synthesis

In addition to its primary effect on protein synthesis, this compound also demonstrates a weaker inhibitory effect on DNA synthesis.[1][3] This secondary mechanism is attributed to the fluoroquinolone moiety of the molecule.[3] Macromolecular labeling experiments have shown that this compound can inhibit the incorporation of radiolabeled adenine into nucleic acids, albeit at significantly higher concentrations than those required for protein synthesis inhibition.[6] The IC50 values for DNA synthesis inhibition are at least 60-fold higher than those for protein synthesis inhibition.[6] While this effect is less potent, it contributes to the overall antibacterial activity of the drug.[3]

Quantitative Analysis of Inhibitory Activity

The potency of this compound's dual mechanism of action has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations against C. difficile.

Table 1: Inhibition of Macromolecular Synthesis in C. difficile

| Macromolecule | Assay Precursor | IC50 Range (µg/mL) | Reference |

| Protein Synthesis | L-Leucine | 0.08 - 0.31 | [6] |

| DNA Synthesis | Adenine | 12.0 - 18.6 | [6] |

Table 2: In Vitro Translation Inhibition in C. difficile Cell Extracts

| Strain Type | IC50 Range (µg/mL) | Reference |

| Linezolid-Susceptible | 0.12 - 0.5 | [6] |

| Linezolid-Resistant | 0.12 - 0.5 | [6] |

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound and Comparators against C. difficile

| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | References |

| This compound | 0.06 - 0.5 | 0.125 | 0.25 | [3][4][7] |

| Vancomycin | 0.5 - 2.0 | 0.5 | 1.0 | [8] |

| Metronidazole | Not specified | Not specified | 1.0 | [3] |

| Moxifloxacin | Not specified | Not specified | 16 | [3] |

| Linezolid | Not specified | Not specified | 16 | [3] |

Downstream Effects on Virulence Factors

This compound's potent inhibition of protein synthesis leads to significant downstream effects on key C. difficile virulence factors.

-

Toxin Production: this compound strongly inhibits the de novo formation of toxins A and B, even at sub-inhibitory concentrations (0.25x MIC).[1][3] This is a direct consequence of halting the translation of the toxin-encoding genes.

-

Spore Formation: The formation of resilient spores, which are crucial for disease transmission and recurrence, is also substantially inhibited by this compound at growth-inhibitory concentrations.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Macromolecular Synthesis Inhibition Assay

This assay measures the effect of an antibiotic on the synthesis of proteins and DNA by quantifying the incorporation of radiolabeled precursors.

Materials:

-

C. difficile strains

-

Anaerobic glove box (85% N₂, 10% CO₂, 5% H₂)

-

Supplemented Brucella broth

-

Radiolabeled precursors: [³H]L-leucine (for protein synthesis) and [³H]adenine (for nucleic acid synthesis)

-

This compound and other test compounds

-

Trichloroacetic acid (TCA), 10%

-

Sodium hydroxide (NaOH), 1.3 M

-

Scintillation counter and vials

-

Filter paper

Procedure:

-

Culture Preparation: Grow C. difficile strains anaerobically in supplemented Brucella broth to the mid-logarithmic phase.

-

Antibiotic Exposure: Aliquot the bacterial culture into tubes and add serial dilutions of this compound or control antibiotics. Incubate for a short pre-incubation period (e.g., 15 minutes) under anaerobic conditions at 37°C.

-

Radiolabeling: Add the appropriate radiolabeled precursor ([³H]L-leucine or [³H]adenine) to each tube and incubate for 1 hour at 37°C under anaerobic conditions.

-

Stopping the Reaction: Terminate the incorporation reaction by adding cold 10% TCA.

-

Nucleic Acid Separation (for DNA synthesis): To specifically measure DNA synthesis when using [³H]adenine, treat the samples with 1.3 M NaOH at 65°C for 1 hour to hydrolyze RNA.

-

Precipitation and Washing: Precipitate the macromolecules on ice. Collect the precipitate by filtration through filter paper and wash with cold TCA to remove unincorporated radiolabel.

-

Quantification: Place the filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each antibiotic concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[2][9][10]

Materials:

-

C. difficile isolates

-

Supplemented Brucella agar (supplemented with hemin, vitamin K1, and laked sheep blood)[2]

-

This compound and other test antibiotics

-

Anaerobic glove box or jars

-

Sterile saline or broth

-

McFarland turbidity standards (0.5)

-

Steers replicator (optional)

Procedure:

-

Media Preparation: Prepare supplemented Brucella agar plates containing serial two-fold dilutions of each antibiotic to be tested. A growth control plate with no antibiotic is also prepared. Allow the agar to solidify.

-

Inoculum Preparation: From a 24-48 hour pure culture of C. difficile on a non-selective agar plate, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

-

Inoculation: Inoculate the prepared agar plates with the bacterial suspension. This can be done by spotting a standardized volume (e.g., 1-2 µL) of the inoculum onto the agar surface, often using a Steers replicator for testing multiple isolates simultaneously.[11]

-

Incubation: Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% CO₂, 5% H₂) at 37°C for 48 hours.[11]

-

MIC Determination: After incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth. A faint haze or a single colony is disregarded.

Visualizations of Mechanisms and Workflows

Diagram 1: Dual Mechanism of Action of this compound

Caption: Dual inhibitory action of this compound on protein and DNA synthesis in C. difficile.

Diagram 2: Experimental Workflow for Macromolecular Synthesis Inhibition Assay```dot

Caption: Workflow for MIC determination using the agar dilution method.

Conclusion

This compound presents a compelling mechanism of action against Clostridioides difficile, characterized by a potent, primary inhibition of protein synthesis and a secondary, weaker inhibition of DNA synthesis. This dual-pronged attack not only ensures effective bactericidal activity but also curtails the production of key virulence factors, namely toxins and spores. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of novel antimicrobial agents for the treatment of C. difficile infections. Although clinical development of this compound has been discontinued, the understanding of its unique mechanism of action can inform the development of future antibiotics targeting this challenging pathogen.

References

- 1. exodocientifica.com.br [exodocientifica.com.br]

- 2. epa.gov [epa.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Antimicrobial susceptibility of Brazilian Clostridium difficile strains determined by agar dilution and disk diffusion | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 5. In Vitro Activity of OPT-80 Tested against Clinical Isolates of Toxin-Producing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Culturing and Maintaining Clostridium difficile in an Anaerobic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idsociety.org [idsociety.org]

- 8. annlabmed.org [annlabmed.org]

- 9. The Integrity of Heme Is Essential for Reproducible Detection of Metronidazole-Resistant Clostridioides difficile by Agar Dilution Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Antimicrobial susceptibility of Brazilian Clostridium difficile strains determined by agar dilution and disk diffusion - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoxolidinone Antibiotic Cadazolid: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadazolid is a novel, experimental antibiotic belonging to the quinoxolidinone class, which was developed for the treatment of Clostridioides difficile infection (CDI), a significant cause of nosocomial diarrhea.[1][2] It represents a hybrid chemical structure, combining the pharmacophores of an oxazolidinone and a fluoroquinolone.[3][4] This unique design aims to leverage the mechanisms of both classes to achieve potent activity against C. difficile while minimizing systemic absorption, thereby concentrating the drug in the gastrointestinal tract.[5][6] this compound's primary mechanism of action is the inhibition of bacterial protein synthesis, with a secondary, weaker effect on DNA synthesis.[3][7] Although it showed promise in early clinical trials, its development was discontinued after Phase 3 trials did not consistently meet primary endpoints of non-inferiority to vancomycin.[1][8] This document provides an in-depth technical guide to the chemical structure, synthesis, mechanism of action, and key experimental data of this compound.

Chemical Structure

This compound is a complex molecule characterized by the fusion of oxazolidinone and fluoroquinolone moieties.[4] The structure is designed for potent antibacterial activity while maintaining poor aqueous solubility, which limits systemic absorption and concentrates the drug in the colon.[5][9]

IUPAC Name: 1-Cyclopropyl-6-fluoro-7-[4-({2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy}methyl)-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1][7][10]

Chemical Formula: C₂₉H₂₉F₂N₃O₈[10]

Molar Mass: 585.561 g·mol⁻¹[1]

The molecule consists of five rings: the A- and B-rings are characteristic of oxazolidinones, while a C-ring links this pharmacophore to the fluoroquinolone portion.[4]

Synthesis Pathway

The specific, proprietary synthesis pathway for this compound (ACT-179811) as developed by Actelion Pharmaceuticals Ltd. is not fully detailed in publicly available literature.[3] However, the synthesis of quinoxolidinones generally involves a multi-step process to couple the distinct fluoroquinolone and oxazolidinone pharmacophores. The process would logically involve the synthesis of the two core moieties separately, followed by their condensation via a suitable linker.

A plausible high-level synthetic approach would be:

-

Synthesis of the Fluoroquinolone Core: Starting from a substituted aniline, a series of reactions including cyclization, esterification, and introduction of the cyclopropyl group at the N-1 position and fluorine at C-6 would form the quinolone ring system.

-

Synthesis of the Oxazolidinone Moiety: This typically involves the preparation of a substituted phenyl oxazolidinone, including the stereospecific introduction of the (R)-5-(hydroxymethyl) group.

-

Synthesis of the Piperidine Linker: A 4-hydroxy-4-(phenoxymethyl)piperidine derivative is prepared to act as the bridge.

-

Coupling and Final Assembly: The final steps would involve coupling the piperidine linker to the oxazolidinone moiety via a Williamson ether synthesis, followed by a nucleophilic aromatic substitution reaction to attach the entire linker-oxazolidinone fragment to the C-7 position of the fluoroquinolone core.

Mechanism of Action

This compound exerts a dual but asymmetric antibacterial effect. Its primary mode of action is the potent inhibition of bacterial protein synthesis, a characteristic inherited from its oxazolidinone component.[3][7][11] It also weakly inhibits DNA synthesis, a feature of its fluoroquinolone moiety.[3][7]

-

Protein Synthesis Inhibition: this compound binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[12] This binding interferes with the correct positioning of aminoacyl-tRNA at the A-site, thereby blocking the peptidyl transferase reaction and halting protein elongation.[12] This is the dominant mechanism responsible for its antibacterial effect.

-

DNA Synthesis Inhibition: The fluoroquinolone portion of this compound confers a secondary, much weaker ability to inhibit bacterial type II DNA topoisomerases (DNA gyrase and topoisomerase IV).[3] However, in assays with C. difficile DNA gyrase, this compound demonstrated no significant inhibition at its maximum solubility, suggesting this mechanism is not its primary driver of efficacy against this pathogen.[3]

Quantitative Data

In Vitro Activity & Inhibition

The in vitro potency of this compound was evaluated through macromolecular labeling studies and determination of Minimum Inhibitory Concentrations (MIC).

| Parameter | Organism / Condition | This compound | Linezolid | Moxifloxacin | Reference |

| MIC₉₀ (μg/mL) | C. difficile (23 strains) | 0.25 | 16 | 16 | [13] |

| MIC Range (μg/mL) | C. difficile (23 strains) | 0.125 - 0.5 | - | - | [13] |

| Protein Synthesis IC₅₀ (μg/mL) | C. difficile (wild-type) | 0.08 - 0.31 | 1.7 - 68 | - | [3] |

| DNA Synthesis IC₅₀ (μg/mL) | C. difficile (wild-type) | 12.0 - 18.6 | - | 2.3 - 43 | [3] |

Table 1: In Vitro Activity and Macromolecular Synthesis Inhibition of this compound.

Pharmacokinetic Properties

Pharmacokinetic studies in healthy male subjects demonstrated that this compound has very low systemic absorption after oral administration.[6]

| Parameter | Dose / Condition | Value | Reference |

| Max. Plasma Concentration (Cₘₐₓ) | Single 300 mg dose (Fasted) | 0.73 ng/mL | [6] |

| Max. Plasma Concentration (Cₘₐₓ) | Single 300 mg dose (Fed) | 1.87 ng/mL | [6] |

| Area Under Curve (AUC₀₋t) | Single 300 mg dose (Fed) | 15.69 ng·h/mL | [6] |

| Urinary Recovery | Multiple Doses | <0.015% | [6] |

| Fecal Recovery (Cumulative) | Multiple Doses | 81.0% - 93.5% | [6] |

| Aqueous Solubility | - | ~150 ng/mL | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects.

Clinical Efficacy (Phase 3 Trials)

The IMPACT 1 and IMPACT 2 trials were Phase 3, randomized, double-blind studies comparing this compound (250 mg twice daily) to Vancomycin (125 mg four times daily) for 10 days in patients with CDI.[8]

| Endpoint | Trial | This compound Group | Vancomycin Group | Treatment Difference (95% CI) | Reference |

| Clinical Cure (mITT) | IMPACT 1 | 84% (253/302) | 85% (271/318) | -1.4% (-7.2 to 4.3) | [8] |

| Clinical Cure (mITT) | IMPACT 2 | 81% (235/290) | 86% (258/301) | -4.7% (-10.7 to 1.3) | [8] |

| CDI Recurrence (mITT, among cured) | IMPACT 1 | 15.0% (38/253) | 21.4% (58/271) | - | [14] |

| CDI Recurrence (mITT, among cured) | IMPACT 2 | 15.7% (37/235) | 17.8% (46/258) | - | [14] |

mITT: modified Intention-to-Treat population. The pre-specified non-inferiority margin was -10%. Non-inferiority was met in IMPACT 1 but not in IMPACT 2.[8]

Experimental Protocols

Macromolecular Labeling for Mechanism of Action

This protocol was used to determine the primary target of this compound within the bacterial cell.[3][7]

Objective: To measure the effect of this compound on the synthesis of proteins, nucleic acids, and cell wall components in C. difficile.

Methodology:

-

Bacterial Culture: C. difficile strains were grown in an anaerobic glove box to the early exponential phase.

-

Labeling: The bacterial cultures were incubated with radiolabeled precursors:

-

Protein Synthesis: ³H-L-leucine

-

Nucleic Acid Synthesis: ³H-adenine

-

Cell Wall Synthesis: ³H-N-acetyl-D-glucosamine

-

-

Inhibitor Addition: Various concentrations of this compound or control antibiotics (linezolid, moxifloxacin) were added to the cultures.

-

Incubation: The cultures were incubated for a defined period to allow for the incorporation of the radiolabeled precursors into macromolecules.

-

Precipitation: The synthesis was stopped by adding trichloroacetic acid (TCA), which precipitates large macromolecules (proteins, DNA, etc.) but not the unincorporated small precursors.

-

Quantification: The precipitated material was collected on filters, and the radioactivity was measured using a scintillation counter.

-

Analysis: The amount of radioactivity incorporated in the presence of the antibiotic was compared to untreated controls to calculate the percent inhibition. IC₅₀ values were determined by plotting inhibition versus drug concentration.[3]

Phase 3 Clinical Trial Design (IMPACT 1 & 2)

This protocol outlines the design of the pivotal clinical trials for this compound.[8]

Objective: To assess the efficacy and safety of this compound compared to Vancomycin in patients with CDI.

Methodology:

-

Study Design: Two identical, multicenter, double-blind, placebo-controlled, non-inferiority, randomized Phase 3 trials.[8]

-

Patient Population: Adults (≥18 years) with mild-to-moderate or severe CDI, confirmed by a positive test for C. difficile toxin A or B.[8]

-

Randomization: Patients were randomized 1:1 to receive either this compound or Vancomycin. The allocation was masked to both investigators and participants.[8]

-

Treatment Arms:

-

This compound Arm: Oral this compound 250 mg twice daily plus a vancomycin-matching placebo four times daily for 10 days.

-

Vancomycin Arm: Oral Vancomycin 125 mg four times daily plus a this compound-matching placebo twice daily for 10 days.[8]

-

-

Primary Endpoint: The primary efficacy outcome was the rate of clinical cure in the modified intention-to-treat (mITT) and per-protocol (PP) populations. Clinical cure was defined as the resolution of diarrhea with no further CDI treatment required for the 10-day treatment period.[8]

-

Secondary Endpoints: Included the rate of CDI recurrence and sustained clinical response (clinical cure without recurrence) over a 30-day follow-up period.[8]

-

Statistical Analysis: The primary analysis was to determine if this compound was non-inferior to Vancomycin, with a pre-defined non-inferiority margin of -10% for the difference in cure rates.[8]

Conclusion

This compound is a structurally unique quinoxolidinone antibiotic that potently inhibits protein synthesis in C. difficile. Its design successfully achieved high concentrations in the gastrointestinal tract with minimal systemic exposure. While it demonstrated a favorable safety profile and lower recurrence rates compared to vancomycin in a Phase 2 trial, the subsequent Phase 3 trials yielded mixed results, failing to consistently demonstrate non-inferiority for clinical cure.[8][15] Consequently, its clinical development was halted.[1] Despite this outcome, the extensive research into this compound provides valuable insights into the design of hybrid antibiotics and the complex challenges of developing new therapies for C. difficile infection. The data and methodologies presented here serve as a comprehensive resource for researchers in the fields of medicinal chemistry, microbiology, and infectious disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigations of the Mode of Action and Resistance Development of this compound, a New Antibiotic for Treatment of Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound: A new hope in the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound for the treatment of Clostridium difficile infection: results of two double-blind, placebo-controlled, non-inferiority, randomised phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound | C29H29F2N3O8 | CID 44242317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Investigations of the mode of action and resistance development of this compound, a new antibiotic for treatment of Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro and In Vivo Antibacterial Evaluation of this compound, a New Antibiotic for Treatment of Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. journals.asm.org [journals.asm.org]

Cadazolid: A Technical Guide to a Novel Quinoxolidinone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadazolid is an investigational quinoxolidinone antibiotic that was under development for the treatment of Clostridioides difficile infection (CDI), a leading cause of healthcare-associated diarrhea with significant morbidity and mortality.[1] Structurally, this compound is a hybrid molecule, combining the pharmacophores of an oxazolidinone and a fluoroquinolone.[2][3] This unique structure contributes to its potent activity against C. difficile.[4] The drug was designed to be gut-restricted, minimizing systemic exposure and concentrating its action at the site of infection in the colon.[5][6] While showing promise in early clinical development, the Phase 3 clinical trial program yielded mixed results, ultimately leading to the discontinuation of its development.[7][8] This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[9][10][11] Macromolecular labeling experiments have demonstrated that this compound potently inhibits the incorporation of L-leucine, a marker for protein synthesis, in C. difficile.[10] This inhibition occurs at concentrations consistent with its minimum inhibitory concentration (MIC), suggesting that this is its primary mode of antibacterial action.[10]

Interestingly, at substantially higher concentrations, this compound has also been observed to inhibit DNA synthesis, indicating a potential secondary mode of action.[9][10] This dual-action potential is attributed to its hybrid structure. The oxazolidinone moiety is responsible for binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby interfering with the peptidyl transferase reaction and halting protein synthesis.[3] The fluoroquinolone component, while not the primary driver of its anti-C. difficile activity, may contribute to the weak inhibition of DNA synthesis.[9][12]

Importantly, this compound retains its potent activity against strains of C. difficile that are resistant to linezolid (an oxazolidinone) and fluoroquinolones, indicating a lack of cross-resistance.[9][10] Furthermore, this compound has been shown to inhibit the formation of C. difficile spores and the production of toxins A and B, which are key virulence factors in CDI.[1][13]

Mechanism of action of this compound against C. difficile.

Preclinical Evaluation

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of C. difficile isolates, including epidemic and hypervirulent strains such as ribotype 027.[1][4][14] Its activity is significantly greater than that of metronidazole and vancomycin, two standard-of-care treatments for CDI.[4][14]

| Compound | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference |

| This compound | 0.125 - 0.5 | 0.25 | [1] |

| This compound | 0.03 - 0.25 | 0.125 | [4][14] |

| Vancomycin | Not specified | 1 | [1] |

| Metronidazole | Not specified | 1 | [1] |

| Moxifloxacin | Not specified | 16 | [1] |

| Linezolid | Not specified | 16 | [1] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

In Vivo Activity

The efficacy of this compound has been evaluated in animal models of CDI, primarily the hamster and mouse models. In these studies, this compound demonstrated dose-dependent protection from diarrhea and death, with a potency similar to that of vancomycin.[1]

| Animal Model | This compound Dose (mg/kg) | Survival Rate (Day 18) | Reference |

| Mouse | 0.1 | 40% | [1] |

| Mouse | 1 | 92% | [1] |

| Mouse | 10 | 88% | [1] |

| Mouse (Vehicle) | 0 | 12% | [1] |

Clinical Development

Pharmacokinetics

Phase 1 studies in healthy male subjects showed that this compound is poorly absorbed systemically, with the majority of the compound excreted unchanged in the feces.[6][15] This results in high concentrations of the drug at the site of infection in the colon.[6][15] Plasma concentrations of this compound were low, even at high doses.[6][15]

| Parameter | Value | Conditions | Reference |

| Max Plasma Conc. (Single Dose) | < 3.3 ng/mL | Up to 3000 mg | [6] |

| Max Plasma Conc. (Multiple Doses) | < 6.9 ng/mL | Up to 3000 mg twice daily for 10 days | [6] |

| Fecal Recovery | 81.0% - 93.5% | Not specified | [6] |

| Urinary Recovery | < 0.015% | Not specified | [6] |

Phase 2 Clinical Trial

A Phase 2 multicenter, randomized, double-blind study evaluated the efficacy and safety of three different oral doses of this compound (250 mg, 500 mg, and 1000 mg twice daily) compared to vancomycin (125 mg four times daily) in patients with CDI.[16][17] The primary endpoint was the clinical cure rate at the test of cure.[16][17] While there was no clear dose-dependent response for clinical cure, all this compound dosages resulted in lower recurrence rates compared to vancomycin, leading to higher sustained clinical response rates.[16][17]

| Treatment Group | Clinical Cure Rate | Recurrence Rate | Sustained Clinical Response | Reference |

| This compound 250 mg BID | 76.5% | 25.0% | 60.0% | [16][17] |

| This compound 500 mg BID | 80.0% | 18.2% | Not specified | [16][17] |

| This compound 1000 mg BID | 68.4% | 18.2% | 46.7% | [16][17] |

| Vancomycin 125 mg QID | 68.2% | 50.0% | 33.3% | [16][17] |

BID: twice daily; QID: four times daily.

Phase 3 Clinical Trials (IMPACT 1 & 2)

Two identically designed, multicenter, double-blind, non-inferiority Phase 3 trials (IMPACT 1 and IMPACT 2) compared the efficacy and safety of this compound (250 mg twice daily) to vancomycin (125 mg four times daily) for 10 days in patients with CDI.[7][18] The primary endpoint was non-inferiority in clinical cure rate.[7][18]

The results of the IMPACT trials were mixed. In IMPACT 1, this compound was found to be non-inferior to vancomycin for clinical cure.[7][18] However, in IMPACT 2, this compound did not meet the non-inferiority endpoint.[7][18] The safety and tolerability profiles of this compound were similar to vancomycin in both studies.[7][18] These conflicting results ultimately led to the discontinuation of this compound's development.[8]

| Trial | Population | This compound Clinical Cure Rate | Vancomycin Clinical Cure Rate | Treatment Difference (95% CI) | Reference |

| IMPACT 1 | Modified Intention-to-Treat | 84% (253/302) | 85% (271/318) | -1.4 (-7.2 to 4.3) | [7][18] |

| IMPACT 2 | Modified Intention-to-Treat | 81% (235/290) | 86% (258/301) | -4.7 (-10.7 to 1.3) | [7][18] |

| IMPACT 1 | Per-Protocol | 88% (247/282) | 92% (264/288) | -4.1 (-9.2 to 1.0) | [18] |

| IMPACT 2 | Per-Protocol | 87% (214/247) | 92% (237/259) | -4.9 (-10.4 to 0.6) | [18] |

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of this compound against C. difficile is typically determined using the agar incorporation method as described by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: A panel of clinical and reference C. difficile isolates is used, including strains with known resistance profiles to other antibiotics.[14]

-

Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared. Serial twofold dilutions of this compound and comparator antibiotics are incorporated into the molten agar.[14]

-

Inoculum Preparation: C. difficile isolates are grown on blood agar plates in an anaerobic chamber at 37°C for 48 hours. Colonies are suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.[19]

-

Inoculation: The agar plates containing the antibiotics are inoculated with the bacterial suspensions using a multipoint inoculator.

-

Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

In Vivo Hamster Model of CDAD

The hamster model is a well-established model for studying CDI.

-

Animal Housing and Acclimatization: Male Golden Syrian hamsters are housed in cages with free access to food and water and are acclimatized for a period before the experiment.[1]

-

Induction of Susceptibility: Animals are treated with a single subcutaneous injection of clindamycin phosphate (10 mg/kg) to disrupt their normal gut flora.[1]

-

Infection: One day after clindamycin administration, hamsters are challenged by oral gavage with a suspension of toxigenic C. difficile (e.g., 105 CFU of strain VPI 10463).[1]

-

Treatment: Treatment with this compound, a comparator drug (e.g., vancomycin), or vehicle is initiated, typically administered orally once or twice daily for a specified duration (e.g., 5 days).[1]

-

Monitoring: Animals are monitored daily for signs of illness, including diarrhea and mortality, for a defined period (e.g., 18 days).[1]

-

Efficacy Assessment: The primary endpoints are the prevention of diarrhea and mortality.

References

- 1. In Vitro and In Vivo Antibacterial Evaluation of this compound, a New Antibiotic for Treatment of Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. drughunter.com [drughunter.com]

- 6. This compound, a novel antibiotic with potent activity against Clostridium difficile: safety, tolerability and pharmacokinetics in healthy subjects following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. J&J discontinues development for C. difficile antibiotic, this compound - Pharmaceutical Technology [pharmaceutical-technology.com]

- 9. Investigations of the mode of action and resistance development of this compound, a new antibiotic for treatment of Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigations of the Mode of Action and Resistance Development of this compound, a New Antibiotic for Treatment of Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo antibacterial evaluation of this compound, a new antibiotic for treatment of Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro activity of this compound against clinically relevant Clostridium difficile isolates and in an in vitro gut model of C. difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. This compound for the treatment of Clostridium difficile infection: results of two double-blind, placebo-controlled, non-inferiority, randomised phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Protocol to Characterize the Morphological Changes of Clostridium difficile in Response to Antibiotic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Cadazolid: An In-depth Technical Guide

Executive Summary: Cadazolid (formerly ACT-179811) is a novel, hybrid antibiotic that combines structural elements of oxazolidinone and fluoroquinolone classes.[1][2] Developed for the treatment of Clostridioides difficile infection (CDI), it exhibits a potent, gut-restricted profile with a dual mechanism of action.[3][4] Preclinical data demonstrate potent in vitro activity against a wide range of C. difficile isolates, including hypervirulent and resistant strains, bactericidal killing kinetics, and a low propensity for resistance development.[5][6] Furthermore, this compound effectively inhibits key virulence factors, including toxin production and spore formation.[3][6] In animal models of CDI, it conferred significant protection against mortality and diarrhea.[6][7] Despite promising preclinical and early clinical results, its development was discontinued after Phase 3 trials.[1] This guide provides a detailed overview of the preclinical pharmacological data and experimental methodologies used to characterize this compound.

Mechanism of Action

This compound's unique chemical structure underpins its dual mechanism of action, primarily targeting bacterial protein synthesis with a secondary, weaker effect on DNA synthesis.[3][5]

Primary Mechanism: Protein Synthesis Inhibition

The principal antibacterial effect of this compound is the inhibition of protein synthesis, attributed to its oxazolidinone moiety.[5][8] It binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[9] By occupying this site, this compound interferes with the correct positioning of aminoacyl-tRNA, thereby preventing peptide bond formation and halting protein elongation.[9] This potent inhibition is maintained even against linezolid-resistant strains of C. difficile.[5][10]

Secondary Mechanism: DNA Synthesis Inhibition

The fluoroquinolone component of this compound confers a weak inhibitory effect on DNA synthesis.[5] This action is observed at concentrations significantly higher—at least 60-fold—than those required for protein synthesis inhibition.[5] While it shows some inhibition of E. coli DNA gyrase and topoisomerase IV, its effect on C. difficile DNA gyrase is weak or undetectable under assay conditions.[3][5] This secondary mechanism is considered a minor contribution to its overall antibacterial effect.

Inhibition of Virulence Factors

A key attribute of this compound is its ability to inhibit the production of C. difficile toxins A and B and to prevent spore formation at both sub- and supra-MIC concentrations.[6][11] This effect is more pronounced than that observed with vancomycin or metronidazole, which can sometimes increase toxin formation at sub-MIC levels.[3] By suppressing these key virulence factors, this compound has the potential to mitigate disease severity and reduce the risk of recurrence.[3]

In Vitro Pharmacological Profile

This compound demonstrates potent and bactericidal activity against C. difficile, including clinically relevant epidemic strains.

Antimicrobial Potency

This compound exhibits potent in vitro activity against a broad panel of C. difficile isolates. The MIC range is consistently narrow, and its potency is significantly greater than that of vancomycin, metronidazole, and linezolid.[6][12] Importantly, its activity is not affected by resistance to fluoroquinolones or linezolid.[6][13]

| Compound | MIC Range (μg/mL) | MIC90 (μg/mL) | Notes |

| This compound | 0.03 - 0.5[6][13][14] | 0.125 - 0.25[6][8][13] | Active against linezolid- and moxifloxacin-resistant strains.[13] |

| Vancomycin | - | 1.0[6] | Standard-of-care comparator. |

| Metronidazole | - | 1.0[6] | Standard-of-care comparator. |

| Linezolid | - | 16.0[6] | This compound is 8- to 64-fold more potent.[6] |

| Moxifloxacin | - | 16.0[6] | This compound is >64-fold more potent against resistant strains.[6] |

| Fidaxomicin | 0.06 - 0.5[14] | 0.25[14] | Potency is comparable to this compound. |

Bactericidal Activity and Resistance Profile

Time-kill kinetic studies confirm that this compound has a bactericidal effect against C. difficile.[6][7] Spontaneous resistance to this compound occurs at a very low frequency (generally <10⁻¹⁰ at 2-4x MIC), and multi-passage experiments did not result in significant MIC increases.[5][10]

| Parameter | Observation | Reference |

| Killing Kinetics | >3-log10 (99.9%) reduction in CFU/mL within 24 hours. | [6][7] |

| Comparative Activity | Faster and more potent killing than vancomycin; comparable to fidaxomicin. | [15][16] |

| Activity vs. Hypervirulent Strains | Potent bactericidal effect against ribotypes 027 and 078. | [15] |

| Spontaneous Resistance Frequency | Low (<10⁻¹⁰ at 2-4x MIC). | [5][10] |

In Vivo Efficacy in Animal Models

The efficacy of this compound was validated in established hamster and mouse models of CDI, where it demonstrated a high level of protection.[6]

CDI Models

The standard CDI animal model involves disrupting the native gut microbiota with an antibiotic (e.g., clindamycin), followed by oral challenge with C. difficile spores.[6][11] Animals are then treated with orally administered this compound, a comparator, or a vehicle control, and monitored for clinical signs of disease and survival.

Efficacy Outcomes

In both mouse and hamster CDI models, this compound administered orally once daily conferred full protection from diarrhea and death.[6] Its potency was comparable to that of vancomycin.[6][7]

| Dose (mg/kg/day, oral) | Survival Rate (%) | Model | Notes |

| 0.1 | 56 | Mouse | Dose-dependent reduction in risk of death.[3] |

| 1.0 | 96 | Mouse | Full protection from diarrhea and death.[3][6] |

| 10.0 | 95-100 | Mouse | Potency similar to vancomycin.[3][6] |

| Vehicle Control | 0 | Mouse | 100% mortality.[6] |

Preclinical and Clinical Phase 1 Pharmacokinetics

This compound was designed for gut-restricted delivery to maximize concentrations at the site of infection while minimizing systemic exposure.[4]

Absorption, Distribution, and Excretion (ADE)

This compound has very poor aqueous solubility and is minimally absorbed from the gastrointestinal tract following oral administration.[8][17] Preclinical studies in rats and dogs showed negligible systemic exposure.[17] Human Phase 1 data confirm this profile, with the vast majority of the administered dose being excreted unchanged in the feces.[17][18] This results in very high drug concentrations in the colon.[18]

| Parameter | Value | Conditions |

| Systemic Plasma Concentration | Very low (<6.9 ng/mL) | Multiple oral doses up to 3000 mg twice daily.[17][18] |

| Fecal Recovery (Unchanged Drug) | 81.0% - 93.5% | Cumulative recovery after oral dosing.[17][18] |

| Urinary Recovery (Unchanged Drug) | <0.015% | Negligible renal excretion.[17] |

| Fecal Concentration | >3000 µg/g | At a dose of 1000 mg twice daily.[14] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the core assays used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for agar dilution testing of anaerobic bacteria.[5]

Protocol:

-

Drug Preparation: Due to poor water solubility, this compound is dissolved and serially diluted in dimethyl sulfoxide (DMSO).[5][12]

-

Plate Preparation: The DMSO-drug solutions are incorporated into supplemented Brucella agar to achieve final desired concentrations. The final DMSO concentration is kept constant (e.g., 1%) across all plates, including a drug-free control.[5]

-

Inoculation: Standardized suspensions of C. difficile strains are applied to the surface of the agar plates.

-

Incubation: Plates are incubated under strict anaerobic conditions for 48 hours at 37°C.[5]

-

MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth compared to the drug-free control plate.[5]

Macromolecular Synthesis Inhibition Assay

This assay identifies the primary cellular process targeted by an antibiotic by measuring the incorporation of specific radiolabeled precursors.[5]

Protocol:

-

Cell Culture: C. difficile strains are grown anaerobically to the exponential phase.[5]

-

Assay Setup: The bacterial culture is distributed into tubes containing serial dilutions of this compound.

-

Labeling: Specific radiolabeled precursors are added to parallel sets of tubes:

-

Incorporation & Measurement: After a short incubation, the incorporation of radioactivity into macromolecules is stopped. The macromolecules are precipitated, washed, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The concentration of this compound that inhibits 50% of precursor incorporation (IC₅₀) is calculated for each pathway to determine its primary target.[5]

In Vivo Murine Model of CDI

This protocol establishes an acute infection in mice that mimics key aspects of human CDI, allowing for the evaluation of therapeutic efficacy.[6]

Protocol:

-

Microbiota Disruption: Mice are pre-treated with an antibiotic cocktail (e.g., containing kanamycin, gentamicin, colistin, metronidazole, and vancomycin) in their drinking water, followed by an injection of clindamycin to make them susceptible to C. difficile colonization.[6][11]

-

Infection: On Day 0, mice are challenged via oral gavage with a suspension of C. difficile spores (e.g., VPI 10463 strain).[11]

-

Treatment: Beginning on Day 1, treatment groups receive daily oral doses of this compound, vancomycin (positive control), or vehicle (negative control) for a specified duration (e.g., 4-5 days).[6][11]

-

Monitoring: Animals are monitored daily for survival, body weight, and signs of diarrhea. The experiment is typically followed for 18-21 days to assess both acute treatment efficacy and potential for relapse.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound: A new hope in the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Investigations of the Mode of Action and Resistance Development of this compound, a New Antibiotic for Treatment of Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Antibacterial Evaluation of this compound, a New Antibiotic for Treatment of Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo antibacterial evaluation of this compound, a new antibiotic for treatment of Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Investigations of the mode of action and resistance development of this compound, a new antibiotic for treatment of Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. In vitro activity of this compound against clinically relevant Clostridium difficile isolates and in an in vitro gut model of C. difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Time-kill kinetics of this compound and comparator antibacterial agents against different ribotypes of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. academic.oup.com [academic.oup.com]

- 18. This compound, a novel antibiotic with potent activity against Clostridium difficile: safety, tolerability and pharmacokinetics in healthy subjects following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Low Propensity for Spontaneous Resistance Development to Cadazolid in Clostridium difficile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadazolid, a novel quinoxolidinone antibiotic, demonstrates a remarkably low propensity for the development of spontaneous resistance in Clostridium difficile. Extensive in vitro studies have established that the frequency of spontaneous resistance to this compound is exceptionally low, generally below 10-10 at concentrations 2- to 4-fold above the minimum inhibitory concentration (MIC).[1][2][3][4] Furthermore, multi-passage resistance selection experiments have shown only a minimal increase in this compound MICs, even after extended exposure. This contrasts with other antibiotics, including linezolid and fidaxomicin, where resistance development is more readily observed. The primary mechanism of action of this compound is the potent inhibition of bacterial protein synthesis, with a secondary, weaker inhibitory effect on DNA synthesis.[1][2][4] Crucially, this compound maintains its potent activity against C. difficile strains that are already resistant to linezolid and fluoroquinolones, indicating a lack of cross-resistance.[1][2][4] The genetic basis for induced resistance to this compound appears to be distinct from that of linezolid, involving mutations in the rplD gene, which codes for the ribosomal protein L4.[5] This comprehensive analysis underscores this compound's potential as a durable therapeutic agent for C. difficile infections, with a high barrier to resistance development.

Spontaneous Resistance Frequency

The frequency of spontaneous resistance is a critical parameter in evaluating the potential for an antibiotic to maintain its efficacy over time. For this compound, this frequency is exceptionally low.

Quantitative Data

Studies measuring the spontaneous resistance frequencies in various C. difficile strains have consistently shown that this compound has a very low propensity for resistance development.[1][3] No resistant colonies were detected when high concentrations of bacteria (generally >109 CFU/plate) were plated on agar containing this compound at 2 to 4 times its MIC.[1] This places the spontaneous resistance frequency at a level generally below 10-10.[1][2][4]

| Antibiotic | C. difficile Strains | Concentration | Spontaneous Resistance Frequency | Reference |

| This compound | Various (including linezolid- and fluoroquinolone-resistant strains) | 2x to 4x MIC | <10-10 | [1][2][3][4] |

| Linezolid | Various | 2x to 4x MIC | <10-10 to 10-9 | [1] |

| Vancomycin | Various | 2x to 4x MIC | <10-10 | [1] |

| Moxifloxacin | Wild-type | 2x to 4x MIC | 10-7 to 10-8 | [1][3] |

| Fidaxomicin | Various | 2x to 4x MIC | 10-7 to 10-8 | [1][3] |

Experimental Protocol: Determination of Spontaneous Resistance Frequency

The spontaneous resistance frequency of this compound against C. difficile was determined using a standardized agar plating method.

-

C. difficile Culture Preparation: C. difficile strains were grown in Brain Heart Infusion (BHI) broth under anaerobic conditions.

-

Cell Concentration: The bacterial cultures were concentrated by centrifugation to achieve a high cell density.

-

Plating: A large number of bacterial cells (approximately 108 to 109 Colony Forming Units [CFU]) were plated onto supplemented Brucella agar plates.

-

Antibiotic Incorporation: The agar plates contained a range of this compound concentrations, typically representing 2x, 4x, 8x, and 16x the predetermined MIC for the respective strain.

-

Incubation: The plates were incubated anaerobically at 37°C for up to 5 days.

-

Colony Counting: The number of colonies growing on the antibiotic-containing plates was counted.

-

Frequency Calculation: The spontaneous resistance frequency was calculated by dividing the total number of colonies on the drug-containing plates by the total number of CFUs plated (determined by plating a serial dilution of the inoculum on drug-free agar).[2]

Multi-passage Resistance Selection

To simulate the effect of prolonged exposure to an antibiotic, multi-passage resistance selection studies are conducted. These experiments provide insight into the rate at which resistance may develop and the magnitude of the resulting increase in MIC.

Quantitative Data

In multi-passage experiments with this compound, only a minimal increase in MIC was observed. After 13 passages, the MIC of this compound did not increase significantly.[1][2] In a more extended study of 46 passages, the MIC for this compound increased by a maximum of 4-fold.[5][6] This is in stark contrast to linezolid, where a 16-fold increase in MIC was observed over the same number of passages.[5][6]

| Antibiotic | Number of Passages | Fold-Increase in MIC (Maximum) | Reference |

| This compound | 13 | No significant increase | [1][2] |

| This compound | 46 | 4-fold | [5][6] |

| Linezolid | 46 | 16-fold | [5][6] |

Experimental Protocol: Multi-passage Resistance Selection

Two primary methods have been employed for multi-passage resistance selection with this compound.

Method 1: Liquid Medium Serial Passages

-

Preparation: A series of tubes containing 2 ml of broth with 2-fold serial dilutions of the test antibiotic were prepared.

-

Inoculation: Each tube was inoculated with approximately 5 × 106 to 2 × 107 CFU of C. difficile.

-

Incubation: The tubes were incubated anaerobically at 37°C for 48 hours.

-

Sub-culturing: The tube with the highest antibiotic concentration that still permitted bacterial growth was used to inoculate the next series of tubes (a 1% v/v transfer).

-

Repetition: This procedure was repeated for a defined number of passages (e.g., 13 passages).

-

MIC Determination: The MIC was recorded at the end of each passage as the lowest antibiotic concentration that inhibited growth.

Method 2: Agar-based Stepwise Selection

-

Initial Plating: A high-density inoculum of C. difficile was plated on agar containing various concentrations of the antibiotic, as described for the spontaneous resistance frequency determination.

-

Selection of Resistant Colonies: Colonies growing on the plate with the highest antibiotic concentration were isolated using a swab.

-

Inoculum Preparation: These colonies were used to prepare the inoculum for the subsequent resistance selection step.

-

Repetition: This procedure was repeated for multiple independent steps.

-

Isolate Purification and MIC Testing: At each step, single-colony isolates from the highest drug concentration were purified by three passages on drug-free agar and then assessed by a standard MIC agar dilution method.

Mechanism of Action and Resistance

This compound's low resistance propensity is intrinsically linked to its mechanism of action and the genetic alterations required for resistance.

Dual Mode of Action

Macromolecular labeling studies have demonstrated that this compound's primary mode of action is the potent inhibition of protein synthesis.[1][2][4] It also exhibits a secondary, much weaker inhibitory effect on DNA synthesis, which is observed at significantly higher concentrations.[1][2][4]

| Macromolecular Synthesis Pathway | This compound IC50 (µg/ml) | Linezolid IC50 (µg/ml) | Moxifloxacin IC50 (µg/ml) | Reference |

| Protein Synthesis | 0.08 - 0.31 | 1.7 - 68 | - | [1] |

| DNA Synthesis | 12.0 - 18.6 | >128 | 2.3 - 43 | [1] |

Genetic Basis of Resistance

Whole-genome sequencing of C. difficile strains that developed resistance to this compound through multi-passage selection revealed mutations in the rplD gene, which encodes the ribosomal protein L4.[5] This is a distinct resistance mechanism from that observed for linezolid, where mutations are found in the rplC gene (ribosomal protein L3).[5][6] This difference in the genetic basis of resistance likely contributes to the lack of cross-resistance between this compound and linezolid.

Lack of Cross-Resistance

A significant advantage of this compound is its retained activity against C. difficile strains that are resistant to other classes of antibiotics. This compound is fully active against strains with resistance to linezolid and fluoroquinolones.[1][2][7] In multi-passage selection experiments with this compound, no cross-resistance to other tested antibiotics was observed.[5][6] Conversely, while strains selected for high-level linezolid resistance showed a slight (up to 4-fold) increase in this compound MIC, this compound's potent activity was largely maintained.[5][6]

Experimental Protocols for Mechanistic Studies

Macromolecular Labeling Studies

These studies are crucial for elucidating the primary target of an antibiotic.

-

Radiolabeled Precursors: Specific radiolabeled precursors are used to monitor the synthesis of different macromolecules:

-

Protein Synthesis: 3H-leucine

-

Nucleic Acid (DNA/RNA) Synthesis: 3H-adenine

-

Cell Wall Synthesis: 14C-N-acetyl-D-glucosamine

-

-

Experimental Setup: C. difficile cultures are exposed to varying concentrations of the test antibiotic (e.g., this compound) and the respective radiolabeled precursor.

-

Incubation: The cultures are incubated for a defined period to allow for the incorporation of the radiolabeled precursors into newly synthesized macromolecules.

-

Precipitation and Quantification: The incorporation of the radiolabeled precursors is stopped, and the macromolecules are precipitated. The amount of radioactivity incorporated is then quantified to determine the extent of inhibition of each synthesis pathway.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the antibiotic concentration that reduces the incorporation of the radiolabeled precursor by 50% compared to an untreated control.

Coupled Transcription/Translation Assays

These cell-free assays confirm the inhibitory effect on protein synthesis at the ribosomal level.

-

Preparation of Cell Extracts: S30 extracts containing the necessary components for transcription and translation are prepared from different C. difficile strains.

-

Assay Reaction: The cell extracts are combined with a DNA template (e.g., a plasmid encoding a reporter gene like luciferase), amino acids, and an energy source in a reaction buffer.

-

Inhibition: Varying concentrations of the test antibiotic are added to the reaction mixtures.

-

Quantification of Protein Synthesis: The amount of protein synthesized (e.g., by measuring luciferase activity) is quantified.

-

IC50 Determination: The IC50 is calculated as the antibiotic concentration that inhibits protein synthesis by 50%.

Conclusion

References

- 1. journals.asm.org [journals.asm.org]

- 2. Investigations of the Mode of Action and Resistance Development of this compound, a New Antibiotic for Treatment of Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A new hope in the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigations of the mode of action and resistance development of this compound, a new antibiotic for treatment of Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different Resistance Mechanisms for this compound and Linezolid in Clostridium difficile Found by Whole-Genome Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro and In Vivo Antibacterial Evaluation of this compound, a New Antibiotic for Treatment of Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]

Cadazolid's Impact on Clostridium difficile: A Technical Examination of its Effects on Spore Formation and Toxin Production

For Immediate Release

This technical guide provides an in-depth analysis of the novel antibiotic cadazolid and its multifaceted impact on Clostridium difficile, the primary causative agent of antibiotic-associated diarrhea. For researchers, scientists, and professionals in drug development, this document outlines the core mechanisms of this compound, with a specific focus on its potent inhibition of crucial virulence factors: spore formation and toxin production. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the complex biological pathways and workflows involved in the study of this promising therapeutic agent.

Executive Summary

This compound is a novel hybrid antibiotic, combining features of oxazolidinone and quinolone classes. Its primary mechanism of action against C. difficile is the potent inhibition of bacterial protein synthesis, with a secondary, weaker effect on DNA synthesis.[1][2][3] This dual action contributes to its bactericidal activity.[4][5][6] A key differentiator of this compound is its ability to significantly suppress the production of toxins A (TcdA) and B (TcdB) and inhibit the formation of resilient spores, even at sub-inhibitory concentrations.[7][8] This is a critical advantage over existing therapies like vancomycin, which do not demonstrate a similar effect on sporulation.[5][7] These attributes position this compound as a significant candidate for not only treating active C. difficile infection (CDI) but also for potentially reducing its high recurrence rates.

Quantitative Analysis of this compound's Efficacy

The in vitro potency of this compound has been extensively documented. The following tables summarize key quantitative data from various studies, providing a comparative overview of its activity against C. difficile and its effects on virulence factors.

Table 1: In Vitro Susceptibility of C. difficile to this compound and Comparator Antibiotics

| Antibiotic | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| This compound | 0.03 - 0.5 | 0.125 - 0.25 | [4][5][9][10] |

| Vancomycin | Not specified | 1.0 | [5] |

| Metronidazole | Not specified | 1.0 | [5] |

| Moxifloxacin | Not specified | 16.0 | [5] |

| Linezolid | Not specified | 16.0 | [5] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: this compound's Inhibitory Effect on C. difficile Toxin and Spore Formation

| Parameter | This compound Concentration | Observed Effect | Reference(s) |

| Toxin Production | 0.25x MIC | Substantial inhibition of de novo toxin A and B formation. | [2][7] |

| 1x and 4x MIC | Strong inhibition of toxin formation. | [2][7] | |

| Spore Formation | 0.5x MIC | Marked inhibition of sporulation. | [5][7] |

| 1x MIC | No new spore formation observed for up to 5 days. | [5][7] |

Core Experimental Protocols

The following sections detail the methodologies employed to ascertain the effects of this compound on C. difficile.

Macromolecular Synthesis Inhibition Assay

This assay determines the primary cellular processes targeted by an antibiotic.

Objective: To identify which macromolecular synthesis pathway (protein, DNA, or cell wall) is inhibited by this compound in C. difficile.

Methodology:

-

Bacterial Culture: C. difficile strains are grown to the early exponential phase.

-

Cell Preparation: Cells are collected by centrifugation and resuspended in a minimal essential medium.

-

Drug Exposure: Aliquots of the cell suspension are exposed to varying concentrations of this compound (typically multiples of its MIC). Control cultures receive no drug.

-

Radiolabeling: Specific radiolabeled precursors are added to individual tubes to monitor the synthesis of different macromolecules:

-

Protein Synthesis: 3H-leucine or 14C-L-leucine.

-

Nucleic Acid (DNA) Synthesis: 3H-adenine.

-

Cell Wall Synthesis: 14C-N-acetyl-D-glucosamine.

-

-

Incubation: The cultures are incubated to allow for the incorporation of the radiolabels.

-

Precipitation: Macromolecules are precipitated using trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The level of radioactivity in drug-treated samples is compared to the untreated control to determine the percentage of inhibition for each synthesis pathway.[7][11]

In Vitro Toxin Production Assay

This protocol quantifies the effect of this compound on the production of toxins A and B.

Objective: To measure the concentration of TcdA and TcdB in the supernatant of C. difficile cultures treated with this compound.

Methodology:

-

Bacterial Culture: Toxigenic C. difficile strains are grown in a suitable broth medium (e.g., brain heart infusion broth) until the early stationary phase.

-

Cell Resuspension: The bacterial cells are harvested by centrifugation and resuspended in fresh, pre-reduced broth at a standardized cell density.

-

Antibiotic Treatment: The cultures are treated with various concentrations of this compound (and comparator antibiotics), including sub- and supra-MIC levels. An untreated culture serves as a control.

-

Incubation: The treated cultures are incubated for a defined period (e.g., 24 hours) to allow for toxin production.

-

Sample Collection: After incubation, the culture supernatants are collected by centrifugation to remove bacterial cells.

-

Toxin Quantification: The concentrations of toxin A and B in the supernatants are determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[2][5]

-

Data Analysis: Toxin levels in treated cultures are compared to the untreated control to calculate the degree of inhibition.

C. difficile Sporulation Assay

This assay evaluates the impact of this compound on the formation of spores.

Objective: To enumerate the viable spores in C. difficile cultures exposed to this compound.

Methodology:

-

Culture Initiation: C. difficile is grown in a sporulation-permissive medium.

-

Drug Addition: this compound or a comparator antibiotic is added to the cultures at late exponential phase at concentrations representing multiples of the MIC (e.g., 0.5x and 1x MIC).

-

Sampling Over Time: Aliquots are taken from the cultures at various time points.

-

Total Viable Cell Count: A portion of each aliquot is serially diluted and plated on appropriate agar to determine the total number of viable cells (vegetative cells and spores).

-

Spore Enumeration: Another portion of the aliquot is treated with ethanol to eliminate vegetative cells, leaving only the resistant spores. This suspension is then serially diluted and plated to count the number of viable spores.

-

Incubation and Counting: Plates are incubated under anaerobic conditions, and colony-forming units (CFU) are counted.

-

Analysis: The number of spores is compared between the this compound-treated and untreated control cultures over time to assess the inhibition of sporulation.[5]

Visualizing Pathways and Processes

The following diagrams, rendered in DOT language, illustrate the key signaling pathways in C. difficile and the experimental workflows described above.

Signaling Pathway for Sporulation and Toxin Production in C. difficile

Caption: C. difficile sporulation and toxin production pathway and the inhibitory point of this compound.

Experimental Workflow for Macromolecular Synthesis Assay

Caption: Workflow for determining the mechanism of action via macromolecular synthesis inhibition.

Experimental Workflow for In Vitro Toxin and Spore Inhibition Assays

Caption: Combined workflow for assessing this compound's impact on toxin and spore production.

Conclusion

This compound demonstrates a potent and multi-pronged attack against Clostridium difficile. Its primary activity as a protein synthesis inhibitor not only leads to bactericidal effects but also directly curtails the expression of key virulence factors. The substantial inhibition of both toxin production and spore formation, particularly at sub-MIC levels, represents a significant therapeutic advantage. This suggests that this compound could not only resolve the acute symptoms of CDI but also address the underlying cause of recurrence by reducing the shedding of infectious spores. The data and methodologies presented in this guide underscore the robust preclinical evidence supporting the continued investigation of this compound as a frontline therapy for C. difficile infections.

References

- 1. In vitro models to study Clostridioides difficile infection: current systems and future advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Regulatory networks: Linking toxin production and sporulation in Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The Regulatory Networks That Control Clostridium difficile Toxin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the Sporulation Initiation Pathway of Clostridium difficile and Its Role in Toxin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Frontiers | Probing Clostridium difficile Infection in Complex Human Gut Cellular Models [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

The Pharmacokinetic and Pharmacodynamic Profile of Cadazolid: An In-Depth Technical Guide from Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadazolid is a novel oxazolidinone-quinolone antibiotic that was under development for the treatment of Clostridium difficile infection (CDI). Its unique hybrid structure confers a dual mechanism of action, primarily inhibiting bacterial protein synthesis with a secondary effect on DNA synthesis.[1][2][3] Early preclinical and clinical studies have demonstrated its potent in vitro activity against C. difficile, a favorable pharmacokinetic profile characterized by high fecal concentrations and low systemic absorption, and promising pharmacodynamic effects, including toxin and spore formation inhibition.[4][5][6][7] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound as elucidated in its early-stage evaluation.

Pharmacokinetics

Early clinical trials, primarily Phase 1 studies in healthy male subjects, have been instrumental in defining the pharmacokinetic profile of this compound. These studies have consistently shown that oral administration of this compound results in very low systemic exposure and high concentrations within the gastrointestinal tract, the target site for CDI treatment.[4][7]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from early clinical trials.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of this compound in Healthy Male Subjects (Fasted) [7]

| Dose (mg) | Cmax (ng/mL) | AUC0–t (ng·h/mL) |

| 30 | < 3.3 | - |

| 100 | < 3.3 | - |

| 300 | 0.73 | 3.13 |

| 1000 | < 3.3 | - |

| 3000 | < 3.3 | - |

Table 2: Effect of Food on Single 300 mg Dose of this compound [7]

| Condition | Cmax (ng/mL) | AUC0–t (ng·h/mL) |

| Fasted | 0.73 | 3.13 |

| Fed | 1.87 | 15.69 |

Table 3: Multiple Ascending Dose (MAD) Pharmacokinetics of this compound (Twice Daily for 10 Days) [7]

| Dose (mg) | Maximum Plasma Concentration (ng/mL) |

| 30 - 3000 | < 6.9 |

Table 4: Fecal Concentration and Recovery of this compound

| Study Type | Dose | Mean Fecal Concentration (µg/g) | Mean Cumulative Fecal Recovery | Reference |

| SAD | 3000 mg | 11.18 mg/g (peak) | 81.0%–93.5% | [7][8] |

| MAD (Day 6-10) | - | 2.4 mg/g to 27.7 mg/g | 86.9% - 93.5% | [7][8] |

| Phase 2 (Day 5) | 250 mg BID | 884 (101–2710) | - | [9][10] |

| Phase 2 (Day 5) | 500 mg BID | 1706 (204–4230) | - | [9][10] |

| Phase 2 (Day 5) | 1000 mg BID | 3226 (1481–12600) | - | [9][10] |

Urinary recovery of the unchanged compound was minimal, at less than 0.015%.[7]

Pharmacodynamics

The pharmacodynamic properties of this compound have been extensively studied in vitro and in animal models, demonstrating its potent antibacterial activity against C. difficile and its impact on key virulence factors.

Mechanism of Action

This compound exhibits a dual mechanism of action. Its primary mode of action is the inhibition of bacterial protein synthesis, a characteristic feature of oxazolidinones.[1][2][3] Additionally, the quinolone moiety contributes to a weaker inhibition of DNA synthesis.[1][2] This dual action is believed to contribute to its potent bactericidal effect and low potential for resistance development.[2]

Caption: Dual mechanism of action of this compound.